Cas no 119681-92-4 (Thiazolo[5,4-d]pyrimidine-2(1H)-thione)

Thiazolo[5,4-d]pyrimidine-2(1H)-thione is a heterocyclic compound featuring a fused thiazole and pyrimidine core with a thione functional group. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Its rigid bicyclic framework enhances binding affinity in biological targets, particularly in kinase and enzyme inhibition studies. The thione moiety offers reactivity for further derivatization, enabling the synthesis of diverse analogs. The compound's stability and synthetic versatility make it a useful intermediate for developing pharmaceuticals, agrochemicals, and functional materials. Its well-defined heterocyclic architecture also supports investigations into structure-activity relationships in drug discovery.
Thiazolo[5,4-d]pyrimidine-2(1H)-thione structure
119681-92-4 structure
Product Name:Thiazolo[5,4-d]pyrimidine-2(1H)-thione
CAS No:119681-92-4
MF:C5H3N3S2
MW:169.227417230606
CID:6377866
PubChem ID:87073248
Update Time:2025-05-20

Thiazolo[5,4-d]pyrimidine-2(1H)-thione Chemical and Physical Properties

Names and Identifiers

    • Thiazolo[5,4-d]pyrimidine-2(1H)-thione
    • 119681-92-4
    • SCHEMBL163488
    • EN300-6733169
    • [1,3]thiazolo[5,4-d]pyrimidine-2-thiol
    • 1H-[1,3]thiazolo[5,4-d]pyrimidine-2-thione
    • Z3481921332
    • Inchi: 1S/C5H3N3S2/c9-5-8-3-1-6-2-7-4(3)10-5/h1-2H,(H,8,9)
    • InChI Key: CLYSRWYBBPAOPD-UHFFFAOYSA-N
    • SMILES: C1=NC=C2NC(=S)SC2=N1

Computed Properties

  • Exact Mass: 168.97683946g/mol
  • Monoisotopic Mass: 168.97683946g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 95.2Ų

Experimental Properties

  • Density: 1.69±0.1 g/cm3(Predicted)
  • Boiling Point: 366.4±34.0 °C(Predicted)
  • pka: 7.49±0.20(Predicted)

Thiazolo[5,4-d]pyrimidine-2(1H)-thione Pricemore >>

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Thiazolo[5,4-d]pyrimidine-2(1H)-thione Related Literature

Additional information on Thiazolo[5,4-d]pyrimidine-2(1H)-thione

Thiazolo[5,4-d]pyrimidine-2(1H)-thione: A Comprehensive Overview

Thiazolo[5,4-d]pyrimidine-2(1H)-thione, also known by its CAS number 119681-92-4, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of thiazolopyrimidinethiones, which are known for their unique structural properties and potential applications in drug discovery and advanced materials. Recent studies have highlighted its role in various chemical reactions and its potential as a building block for more complex molecules.

The structure of Thiazolo[5,4-d]pyrimidine-2(1H)-thione consists of a fused thiazole and pyrimidine ring system with a thione functional group. This arrangement imparts the compound with distinctive electronic properties, making it a valuable substrate for further chemical modifications. Researchers have explored its reactivity under different conditions, revealing its ability to participate in nucleophilic aromatic substitution and other key organic transformations. These findings underscore its versatility in synthetic chemistry.

In terms of synthesis, recent advancements have focused on developing efficient routes to prepare Thiazolo[5,4-d]pyrimidine-2(1H)-thione. One notable approach involves the condensation of appropriate thioamides with aldehyde or ketone derivatives, followed by cyclization under thermal or catalytic conditions. These methods not only enhance the yield but also provide insights into the regioselectivity of the reaction pathways. The ability to synthesize this compound in high purity has been instrumental in facilitating further studies on its properties and applications.

The application of Thiazolo[5,4-d]pyrimidine-2(1H)-thione extends beyond traditional organic synthesis. It has been investigated as a potential precursor for the development of novel pharmaceutical agents. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities. These findings suggest that it could serve as a lead compound for drug development programs targeting chronic diseases such as neurodegenerative disorders and cardiovascular conditions.

Beyond medicinal chemistry, Thiazolo[5,4-d]pyrimidine-2(1H)-thione has also found relevance in materials science. Its unique electronic configuration makes it a candidate for use in organic electronics, particularly in the design of semiconducting materials and optoelectronic devices. Recent research has explored its ability to form self-assembled monolayers and its potential as a component in organic field-effect transistors (OFETs). These applications highlight the compound's versatility across multiple disciplines.

The toxicological profile of Thiazolo[5,4-d]pyrimidine-2(1H)-thione has also been a subject of interest. Preclinical studies have assessed its acute and chronic toxicity in various animal models. Results indicate that while it exhibits low toxicity at therapeutic doses, further investigations are required to fully understand its long-term effects and bioaccumulation potential. These studies are crucial for ensuring safe handling and application in both research and industrial settings.

In conclusion, Thiazolo[5,4-d]pyrimidine-2(1H)-thione, with its CAS number 119681-92-4, represents a versatile compound with diverse applications across multiple scientific domains. Its structural uniqueness, coupled with recent advancements in synthesis and application studies, positions it as an important molecule for future research and development efforts.

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